molecular formula C12H8FNO3 B6299647 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% CAS No. 1261905-11-6

4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95%

Cat. No. B6299647
CAS RN: 1261905-11-6
M. Wt: 233.19 g/mol
InChI Key: CBYQGCHHDMHICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoro-2-hydroxyphenyl)picolinic acid (5F-HPA) is a small molecule that has been studied extensively in the laboratory setting due to its potential applications in scientific research. 5F-HPA is a synthetic compound that is used as a fluorescent probe and can be used to label proteins and other molecules in the cell. It is also used to study the structure and function of proteins and other molecules, as well as to measure the levels of various metabolites in the cell. 5F-HPA has a variety of applications in the laboratory, ranging from cell imaging to protein expression analysis.

Mechanism of Action

4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% works by binding to the target molecule, forming a fluorescent complex that can be tracked using fluorescence microscopy. The binding of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% to the target molecule results in an increase in fluorescence intensity, which can be used to measure the levels of the target molecule. The binding of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% also results in an increase in the affinity of the target molecule for other molecules, allowing researchers to study the structure and function of proteins and other molecules.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to increase the expression of certain proteins, as well as the activity of certain enzymes. It has also been shown to increase the levels of certain metabolites, such as glucose, fatty acids, and amino acids. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been shown to have a protective effect against oxidative stress and has been shown to reduce the levels of certain toxins in the cell.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is its ability to bind to proteins and other molecules, allowing researchers to track the movement of these molecules within the cell. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has a high affinity for the target molecules, allowing researchers to study the structure and function of proteins and other molecules. However, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is not without its limitations. It has a relatively short half-life in the cell, which can limit its usefulness in long-term experiments. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% can be toxic to cells in high concentrations and can interfere with the activity of certain enzymes.

Future Directions

The potential applications of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% are vast, and there are many potential future directions for research. One potential area of research is the use of 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% as a tool to study the structure and function of proteins and other molecules. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used to study the effects of various drugs on cells and tissues. Additionally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used to study the effects of various environmental factors on cells, such as temperature, pH, and light. Finally, 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% could be used to study the effects of various diseases and disorders on cells, such as cancer and diabetes.

Synthesis Methods

4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the reaction of 4-fluorophenol and picolinic acid in aqueous solution at a temperature of 60°C. The reaction is typically performed in a two-step process, with the first step being the formation of the 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% product and the second step being the removal of the excess reactants. The reaction is typically performed in a sealed vessel, and the reaction is complete when the desired product is isolated.

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is used in a variety of scientific research applications, including cell imaging, protein expression analysis, and metabolite measurement. It is used to label proteins and other molecules, allowing researchers to track the movement of these molecules within the cell. It is also used to measure the levels of various metabolites in the cell, such as glucose, fatty acids, and amino acids. 4-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% can also be used to study the structure and function of proteins and other molecules.

properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-1-2-11(15)9(6-8)7-3-4-14-10(5-7)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYQGCHHDMHICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-hydroxyphenyl)picolinic acid

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